![molecular formula C19H16Cl2N4O2S B143887 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole CAS No. 160384-37-2](/img/structure/B143887.png)
3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds related to 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole involves multiple steps, including alkylation, acidulation, and reduction of nitro groups. In one study, a series of novel compounds with a similar structure were synthesized by reacting substituted acrylaldehyde with 3-(piperazin-1-yl) 1,2-benzisothiazole, resulting in biodynamic heterocyclic moieties with enhanced biological activity . Another research paper describes the synthesis of a related compound, 1-(2,3-dichlorophenyl)piperazine, from 2,6-dichloro-nitrobenzene and piperazine through a process that includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% . The factors influencing the alkylation, acidulation, and reduction steps are also discussed, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various analytical techniques. Infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H-NMR) are commonly used to verify the structure of synthesized compounds. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR . These techniques are crucial for determining the molecular structure and ensuring the correct synthesis of the target compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized to assess their suitability for pharmaceutical applications. The antibacterial and antifungal activities of the synthesized heterocyclic compounds are evaluated against various microorganisms, indicating their potential as biologically active agents . The characterization includes IR, 1H NMR, mass spectrometry (MS), and elemental analysis, which provide a comprehensive understanding of the compounds' properties .
Applications De Recherche Scientifique
N-Dealkylation and Metabolism of Arylpiperazine Derivatives
Arylpiperazine derivatives, including the compound , are known for their clinical application in treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. The metabolites are primarily biotransformed by CYP2D6-dependent oxidation and are known for their variety of serotonin receptor-related effects. The distribution and metabolism of these metabolites are significant in understanding the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Lurasidone: A Novel Benzisothiazole Antipsychotic
Lurasidone is a novel benzisothiazole antipsychotic drug with a unique pharmacodynamic profile. It is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. It presents a low risk of inducing weight gain, metabolic or cardiac abnormalities, but its risk of akathisia may exceed that of other modern antipsychotics. Further testing is needed to fully understand its long-term effects in schizophrenia and bipolar disorder (Pompili et al., 2018).
Therapeutic Potential of Benzothiazoles
Benzothiazoles, a part of the compound's structure, hold significant therapeutic potential. They exhibit a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Particularly, the 2-arylbenzothiazole moiety is under development for cancer treatment. The structural simplicity and ease of synthesis of benzothiazoles offer vast potential for the development of new therapeutic agents (Kamal et al., 2015).
Oral Ziprasidone in Bipolar Disorders
Ziprasidone, another benzisothiazolyl piperazine derivative, shows effectiveness in treating manic and mixed episodes in bipolar disorder. It is known for its high-affinity antagonism for certain receptors and inhibition of reuptake for serotonin and norepinephrine. The evidence suggests its valid efficacy and remarkable safety when administered alone or in combination with other treatments for bipolar disorder (Sacchetti et al., 2011).
Propriétés
IUPAC Name |
3-[4-[(E)-2-(2,5-dichloro-4-nitrophenyl)ethenyl]piperazin-1-yl]-1,2-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-6,11-12H,7-10H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDFNTZAHTRLG-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





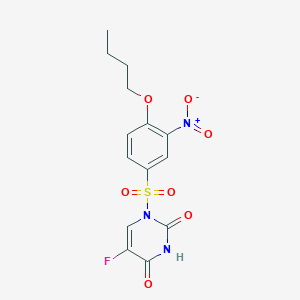

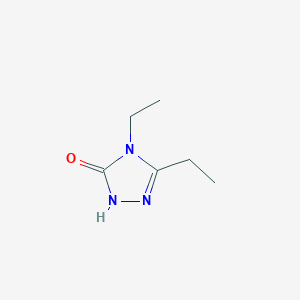
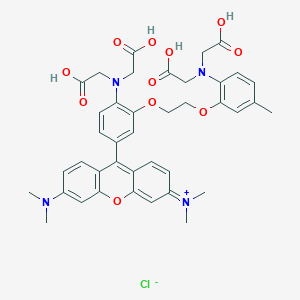
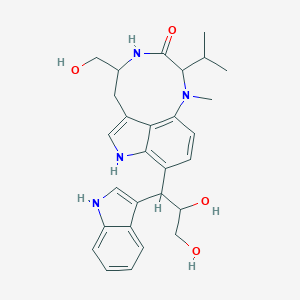



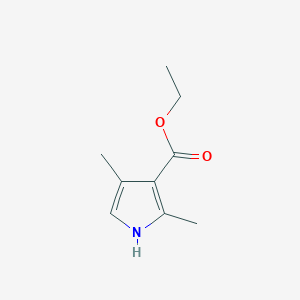
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)